molecular formula C11H9NO3 B2365680 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one CAS No. 72164-96-6

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one

Cat. No. B2365680
CAS RN: 72164-96-6
M. Wt: 203.197
InChI Key: ZMADWYYNFSUAMK-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, also known as HMC, is a synthetic compound that belongs to the group of chromone derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Janecki and Wąsek (2004) described the synthesis of 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are closely related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one. They used Michael addition followed by Horner–Wadsworth–Emmons reaction, providing insights into the chemical properties and synthesis pathways of similar compounds (Janecki & Wąsek, 2004).

Application in Corrosion Inhibition

  • Research by El Hattak et al. (2021) explored the use of pyran-2-one derivatives for corrosion inhibition on mild steel. Their study found that these compounds, which include structures similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, can effectively inhibit corrosion, offering potential applications in industrial settings (El Hattak et al., 2021).

Antibacterial Properties

  • Zhi et al. (2005) synthesized and evaluated various 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their antibacterial activity. Their findings on the inhibition of bacterial DNA polymerase and the growth of Gram-positive bacteria highlight the potential antimicrobial applications of related compounds, including 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Zhi et al., 2005).

Environmental Applications

  • Ali et al. (2017) developed a functionalized resin containing motifs similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one for the removal of Cr(III) and organic dyes from water. This study underscores the environmental application of such compounds in water purification technologies (Ali et al., 2017).

Synthesis Techniques

  • Wang et al. (2011) presented an ultrasound-mediated synthesis method for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one. Their work demonstrates an environmentally friendly and efficient approach for synthesizing compounds related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Wang et al., 2011).

properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-2-3-10-9(4-7)11(13)8(5-12-14)6-15-10/h2-6,14H,1H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMADWYYNFSUAMK-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one

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